

adjusting ENMD-1068 hydrochloride dose for different mouse strains

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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

Cat. No.: B10824553

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Technical Support Center: ENMD-1068 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of **ENMD-1068 hydrochloride** in mouse models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on dose adjustment for different mouse strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ENMD-1068 hydrochloride**?

A1: **ENMD-1068 hydrochloride** is a selective antagonist of Protease-Activated Receptor 2 (PAR2).^{[1][2]} Its mechanism of action involves the inhibition of the TGF- β 1/Smad signaling pathway.^{[1][3]} This inhibition reduces the activation of hepatic stellate cells and subsequent collagen expression, playing a role in anti-fibrotic processes.^{[1][3]} Additionally, ENMD-1068 has been shown to inhibit the proliferation of endometrial cells and induce apoptosis in a mouse model of endometriosis.^{[4][5]}

Q2: What are the reported in vivo doses of **ENMD-1068 hydrochloride** in mice?

A2: Published studies have utilized doses of 25 mg/kg and 50 mg/kg of **ENMD-1068 hydrochloride** administered intraperitoneally (i.p.) in ICR and nude mice.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) These doses have shown efficacy in models of liver fibrosis and endometriosis.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q3: Why is it necessary to adjust the dosage of **ENMD-1068 hydrochloride** for different mouse strains?

A3: Different mouse strains can exhibit significant variations in drug metabolism and pharmacokinetics. These differences are often due to genetic variations that affect the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), primarily in the liver. Such variations can lead to differences in the absorption, distribution, metabolism, and excretion (ADME) of a compound, ultimately affecting its plasma concentration and efficacy. Therefore, a dose that is effective and well-tolerated in one mouse strain may be ineffective or toxic in another.

Q4: How do I determine the optimal dose of **ENMD-1068 hydrochloride** for a new mouse strain?

A4: When using a new mouse strain for which there is no established dose for ENMD-1068, it is highly recommended to perform a pilot dose-response study. This will help determine the optimal dose that provides the desired therapeutic effect with minimal to no toxicity. A detailed protocol for a pilot dose-response study is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Lack of therapeutic effect at the initial dose.	The mouse strain being used may have a faster metabolism and clearance of ENMD-1068 compared to the strains used in published studies (ICR and nude mice). This would result in lower plasma and tissue concentrations of the drug.	Conduct a dose-escalation study. Gradually increase the dose of ENMD-1068 and monitor for the desired pharmacological effect. It is crucial to also monitor for any signs of toxicity.
Observation of adverse effects or toxicity.	The mouse strain being used may have a slower metabolism of ENMD-1068, leading to higher and more prolonged exposure to the drug.	Immediately reduce the dosage. A dose de-escalation study, starting from a lower dose and gradually increasing it, can help identify a well-tolerated and effective dose. Closely monitor the animals for any adverse effects.
High variability in response within the same experimental group.	Inconsistent drug administration, animal handling, or underlying health issues within the cohort.	Ensure proper and consistent administration techniques (e.g., intraperitoneal injection). Standardize animal handling procedures to minimize stress. Ensure all animals are healthy and of a similar age and weight at the start of the study.

Quantitative Data Summary

The following table summarizes the reported in vivo dosing of **ENMD-1068 hydrochloride** in mouse models.

Mouse Strain	Dose	Route of Administration	Frequency	Indication	Reference
ICR	25 mg/kg, 50 mg/kg	Intraperitoneal (i.p.)	Twice per week for 4 weeks	CCl ₄ -induced liver fibrosis	[3]
Nude	25 mg/kg, 50 mg/kg	Intraperitoneal (i.p.)	Daily for 5 days	Surgically induced endometriosis	[4][5]

Experimental Protocols

Protocol 1: Pilot Dose-Response Study for a New Mouse Strain

Objective: To determine the safe and effective dose range of **ENMD-1068 hydrochloride** in a new mouse strain.

Methodology:

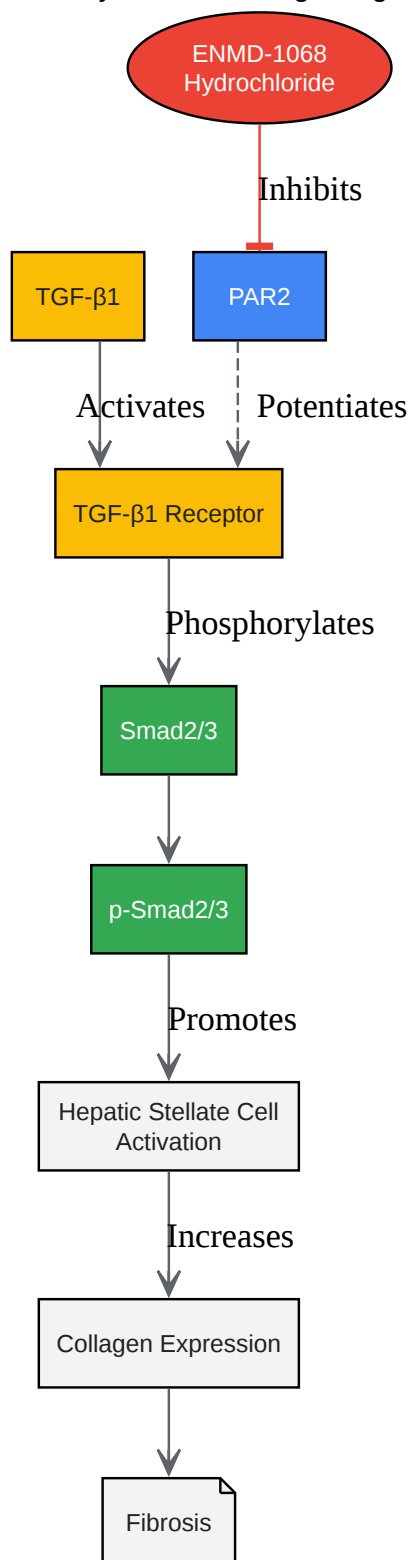
- Literature Review: Review existing literature for ENMD-1068 and compounds with similar mechanisms of action to establish a preliminary dose range. Based on existing data, a starting range of 10 mg/kg, 25 mg/kg, and 50 mg/kg is a reasonable starting point.
- Animal Grouping: Divide the mice into at least four groups (n=3-5 mice per group): one vehicle control group and three or more dose groups (e.g., low, medium, high).
- Drug Administration: Administer **ENMD-1068 hydrochloride** or vehicle to the respective groups via the intended route of administration (e.g., intraperitoneal injection).
- Monitoring:
 - Toxicity: Closely monitor the animals for any signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

- Efficacy: At predetermined time points, assess the relevant pharmacodynamic markers or therapeutic outcomes related to your disease model.
- Data Analysis: Analyze the dose-response relationship to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).
- Dose Refinement: Based on the results of the pilot study, you may need to refine the dose range and repeat the experiment to determine the optimal dose with higher precision.

Visualizations

Signaling Pathway

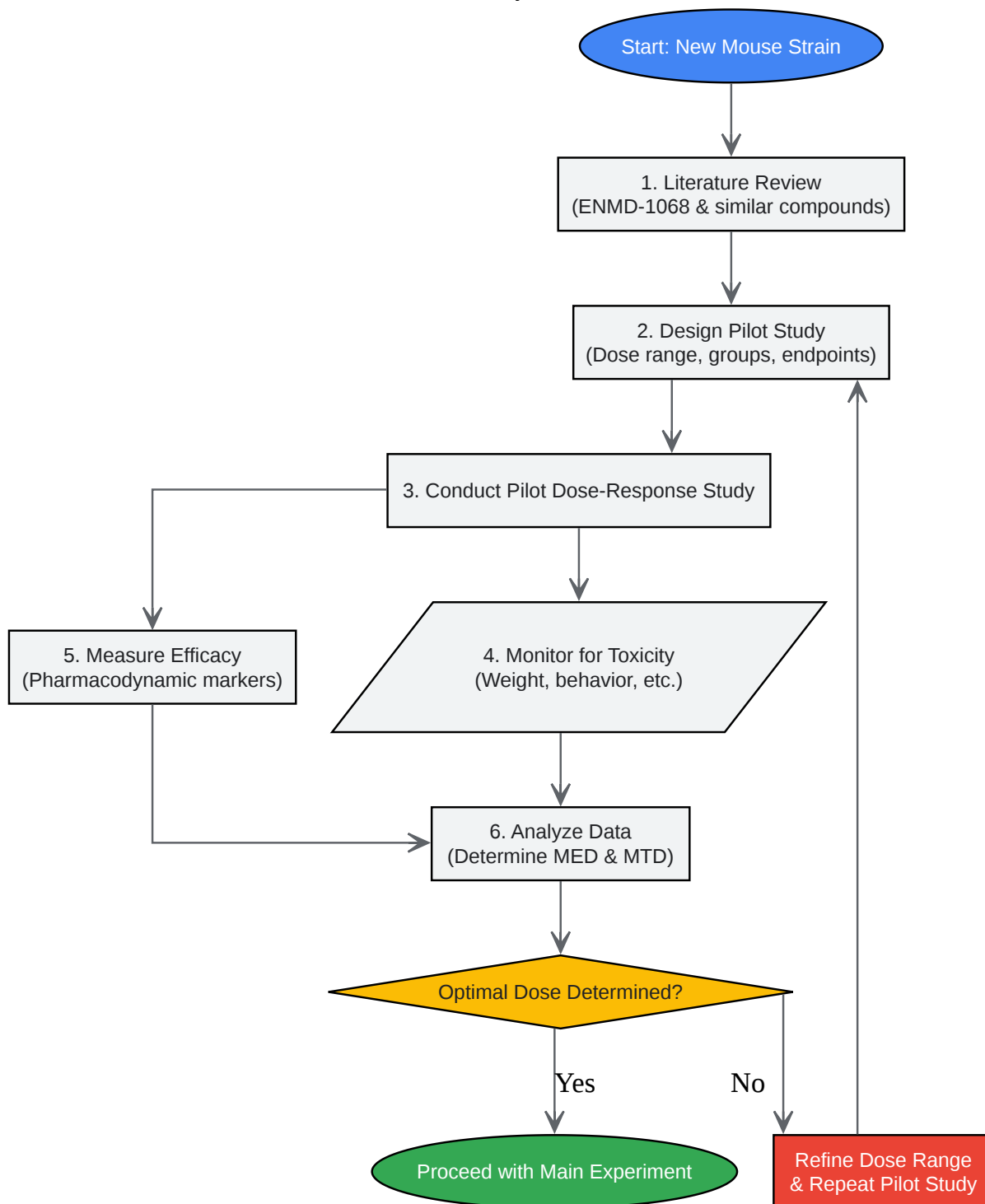
ENMD-1068 Hydrochloride Signaling Pathway

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Caption: ENMD-1068 inhibits PAR2, which in turn attenuates TGF-β1/Smad signaling.

Experimental Workflow

Workflow for ENMD-1068 Dose Adjustment in a New Mouse Strain



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Caption: A stepwise workflow for determining the optimal dose of ENMD-1068 in a new mouse strain.

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Phone: (601) 213-4426

Email: info@benchchem.com